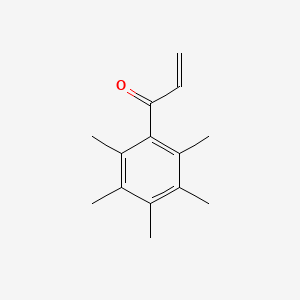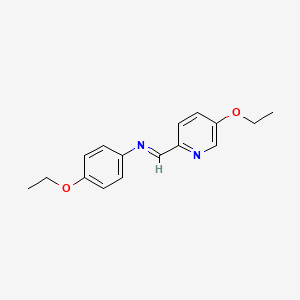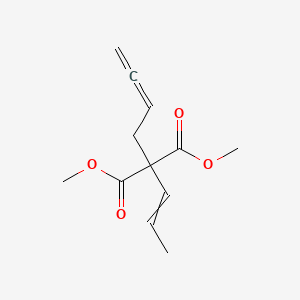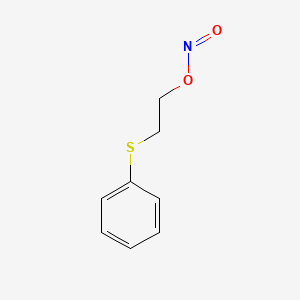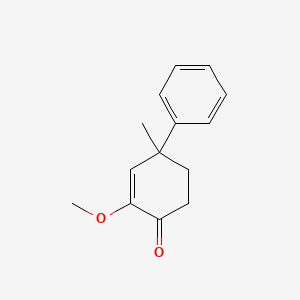
2-Chlorobut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobut-2-en-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both the hydroxyl group and the chlorine atom, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorobut-2-en-1-ol can be synthesized through several methods. One common approach involves the chlorination of but-2-en-1-ol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form 2-chlorobutan-1-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-Chlorobut-2-en-1-one
Reduction: 2-Chlorobutan-1-ol
Substitution: 2-Hydroxybut-2-en-1-ol or 2-Aminobut-2-en-1-ol
Scientific Research Applications
2-Chlorobut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring a chlorinated alcohol moiety.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorobut-2-en-1-ol involves its reactivity due to the presence of both the hydroxyl group and the chlorine atom. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the chlorine atom can undergo nucleophilic substitution reactions. These properties make it a valuable intermediate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobut-2-en-1-ol: Similar structure but with the chlorine atom at a different position.
2-Chlorobut-1-en-1-ol: Similar structure but with the double bond at a different position.
2-Chlorobutan-1-ol: Lacks the double bond, making it less reactive in certain types of reactions.
Uniqueness
2-Chlorobut-2-en-1-ol is unique due to the combination of the double bond and the chlorine atom at the second position, which provides a distinct reactivity profile compared to its isomers and other chlorinated alcohols. This makes it particularly useful in synthetic organic chemistry for the preparation of complex molecules .
Properties
CAS No. |
116723-93-4 |
|---|---|
Molecular Formula |
C4H7ClO |
Molecular Weight |
106.55 g/mol |
IUPAC Name |
2-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c1-2-4(5)3-6/h2,6H,3H2,1H3 |
InChI Key |
PGWIETAKNLNHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)

